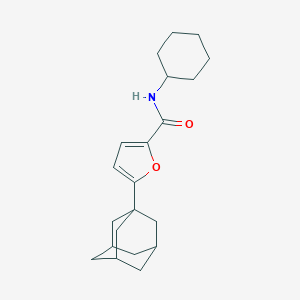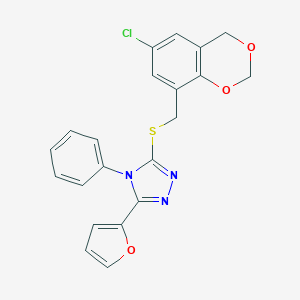![molecular formula C18H18BrN3O4 B299720 5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide](/img/structure/B299720.png)
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide, commonly known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research. It was first discovered as a potent inhibitor of nuclear factor kappa B (NF-κB) activation, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Since then, BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
BAY 11-7082 exerts its therapeutic effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, and activates the expression of genes involved in inflammation and cell survival. BAY 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation of IκBα, a protein that binds to NF-κB and prevents its activation.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have several biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduces the production of amyloid beta peptides in Alzheimer's disease. Additionally, BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BAY 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using BAY 11-7082 is its potential toxicity, which can vary depending on the cell type and concentration used. Additionally, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of BAY 11-7082. One potential application is in the development of novel cancer therapies. BAY 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth, and further studies are needed to determine its potential as a therapeutic agent. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, and further studies are needed to determine its efficacy in preclinical models. Finally, the potential off-target effects of BAY 11-7082 need to be further investigated to ensure the accuracy of experimental results.
Synthesemethoden
The synthesis of BAY 11-7082 involves several steps, starting from commercially available starting materials. The detailed synthesis procedure has been published in several scientific journals and involves the use of various reagents and solvents. The final product is obtained as a white solid, which is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
BAY 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. Inflammation is also a significant target of BAY 11-7082, and it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, BAY 11-7082 has been studied for its potential application in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the production of amyloid beta peptides.
Eigenschaften
Produktname |
5-bromo-N-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}nicotinamide |
|---|---|
Molekularformel |
C18H18BrN3O4 |
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
5-bromo-N-[4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H18BrN3O4/c19-14-9-13(10-20-11-14)18(24)21-15-1-3-16(4-2-15)26-12-17(23)22-5-7-25-8-6-22/h1-4,9-11H,5-8,12H2,(H,21,24) |
InChI-Schlüssel |
JJKCBRXJDPHTQQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Kanonische SMILES |
C1COCCN1C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC(=CN=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)


![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
![N-[3-(1-pyrrolidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B299660.png)

![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)